molecular formula C17H14N4O3 B11090822 2-(4-methylphenyl)-2-oxoethyl 4-(1H-tetrazol-1-yl)benzoate

2-(4-methylphenyl)-2-oxoethyl 4-(1H-tetrazol-1-yl)benzoate

Cat. No.: B11090822
M. Wt: 322.32 g/mol
InChI Key: ONZPWVSYCKRYGB-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-2-oxoethyl 4-(1H-tetrazol-1-yl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tetrazole ring and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-2-oxoethyl 4-(1H-tetrazol-1-yl)benzoate typically involves the esterification of 4-(1H-tetrazol-1-yl)benzoic acid with 2-(4-methylphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-2-oxoethyl 4-(1H-tetrazol-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various ester derivatives.

Scientific Research Applications

2-(4-methylphenyl)-2-oxoethyl 4-(1H-tetrazol-1-yl)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings.

    Biological Studies: The compound’s interactions with enzymes and receptors are investigated to understand its biological activity.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 4-(1H-tetrazol-1-yl)benzoate involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenyl)-2-oxoethyl 4-(1H-1,2,3-triazol-1-yl)benzoate
  • 2-(4-methylphenyl)-2-oxoethyl 4-(1H-imidazol-1-yl)benzoate
  • 2-(4-methylphenyl)-2-oxoethyl 4-(1H-pyrazol-1-yl)benzoate

Uniqueness

2-(4-methylphenyl)-2-oxoethyl 4-(1H-tetrazol-1-yl)benzoate is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring is known for its stability and ability to participate in various chemical reactions, making this compound versatile for different applications.

Properties

Molecular Formula

C17H14N4O3

Molecular Weight

322.32 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 4-(tetrazol-1-yl)benzoate

InChI

InChI=1S/C17H14N4O3/c1-12-2-4-13(5-3-12)16(22)10-24-17(23)14-6-8-15(9-7-14)21-11-18-19-20-21/h2-9,11H,10H2,1H3

InChI Key

ONZPWVSYCKRYGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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